Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

Dimethyl (1-diazo-2-oxopropyl)phosphonate structure
90965-06-3 structure
Product Name:Dimethyl (1-diazo-2-oxopropyl)phosphonate
Numéro CAS:90965-06-3
Le MF:C5H9N2O4P
Mégawatts:192.109721899033
MDL:MFCD07368360
CID:61464
PubChem ID:53397103
Update Time:2024-10-26

Dimethyl (1-diazo-2-oxopropyl)phosphonate Propriétés chimiques et physiques

Nom et identifiant

    • Dimethyl (1-diazo-2-oxopropyl)phosphonate
    • Ohira-Bestmann Reagent
    • (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
    • (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
    • Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
    • Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
    • Bestmann-Ohira Reagent
    • Dimethyl (1-azoacetonyl)phosphonate solution
    • Dimethyl (acetyldiazomethyl)phosphonate solution
    • 1-Diazoacetonylphosphonic Acid Dimethyl Ester
    • (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
    • Dimethyl 1-Diazoacetonylphosphonate
    • 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
    • (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
    • Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
    • Ohira-Bestmann Reagent (10% in Acetonitrile)
    • Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
    • Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
    • 1-Diazo-1-(dimethyl phosphono)acetone
    • 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
    • Bestmann reagent
    • Dimethyl (1-azo-2-oxopropyl)phosphonate
    • Dimethyl (1-azoacetonyl)phosphonate
    • Dimethyl (acetyldiazomethyl)phosphonate
    • Ohira's reagent
    • Ohira-Bestmann phosphonate
    • α-Azido-α-(dimethyl phosphono)acetone
    • 90965-06-3
    • dimethyl 1-diazo-2-oxopropylphosphonate
    • CS-0044356
    • dimethyl 1-diazo-2-oxopropylphoshonate
    • BCP08419
    • Bestmann ohira reagent
    • J-520342
    • Q18231124
    • dimethyl 1-diazo-2-oxopropylphos-phonate
    • EN300-133907
    • STL433300
    • dimethyl (1-diazo-2-oxo-propyl)-phosphonate
    • alpha-Azido-alpha-(dimethyl phosphono)acetone
    • .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
    • Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
    • 1-diazo-1-dimethoxyphosphorylpropan-2-one
    • UNII-96G79J0LR6
    • Dimethyl (1-diazo-2-oxo-propyl)phosphonate
    • DTXCID00406200
    • AS-17907
    • 96G79J0LR6
    • (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
    • DTXSID70455381
    • dimethyl 2-oxo-1-diazo-propylphosphonate
    • Dimethyl(1-diazo-2-oxopropyl)phosphonate
    • AB32016
    • Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
    • 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
    • DB-009693
    • AKOS006344979
    • SCHEMBL25200971
    • Ohira Bestmann reagent
    • Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
    • D5048
    • dimethyl (1-diazo-2-oxopropyl)-phosphonate
    • Ohira-Bestmann Reagent solution (~10% in acetonitrile)
    • Bestmann-ohira reagent [MI]
    • SCHEMBL17772
    • D3546
    • P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
    • MDL: MFCD07368360
    • Piscine à noyau: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
    • La clé Inchi: SQHSJJGGWYIFCD-UHFFFAOYSA-N
    • Sourire: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
    • BRN: 4247670

Propriétés calculées

  • Qualité précise: 192.03000
  • Masse isotopique unique: 192.02999377g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 3
  • Complexité: 281
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 1.1
  • Surface topologique des pôles: 54.6Ų

Propriétés expérimentales

  • Couleur / forme: Pale-yellow to Yellow-brown Liquid
  • Dense: 0.800-0.850 g/mL at 20 °C
  • Point de fusion: No data available
  • Point d'ébullition: No data available
  • Point d'éclair: Température Fahrenheit: 35.6°f
    Degrés Celsius: 2 ° C
  • Indice de réfraction: n20/D 1.352-1.354
  • Le PSA: 99.80000
  • Le LogP: 0.77066
  • Merck: 1177
  • Couleur / forme: ~10% in acetonitrile (H-NMR)
  • Solubilité: Pas encore déterminé
  • Pression de vapeur: No data available

Dimethyl (1-diazo-2-oxopropyl)phosphonate Informations de sécurité

  • Symbolisme: GHS02 GHS07
  • Provoquer:Dangereux
  • Mot signal:Danger
  • Description des dangers: H225-H302 + H332-H319
  • Déclaration d'avertissement: P210-P305 + P351 + P338
  • Numéro de transport des marchandises dangereuses:UN 1648 3 / PGII
  • Wgk Allemagne:3
  • Code de catégorie de danger: 11-20/21/22-36
  • Instructions de sécurité: 16-26-36/37
  • Identification des marchandises dangereuses: F Xn
  • Niveau de danger:3
  • Groupe d'emballage:II
  • Conditions de stockage:0-10°C

Dimethyl (1-diazo-2-oxopropyl)phosphonate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
049853-1g
Dimethyl (1-diazo-2-oxo-propyl)phosphonate
90965-06-3 95%
1g
£29.00 2022-03-01
Fluorochem
049853-5g
Dimethyl (1-diazo-2-oxo-propyl)phosphonate
90965-06-3 95%
5g
£59.00 2022-03-01
Fluorochem
049853-25g
Dimethyl (1-diazo-2-oxo-propyl)phosphonate
90965-06-3 95%
25g
£190.00 2022-03-01
AstaTech
60672-1/G
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE
90965-06-3 95%
1g
$31 2023-09-16
AstaTech
60672-5/G
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE
90965-06-3 95%
5g
$93 2023-09-16
AstaTech
60672-25/G
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE
90965-06-3 95%
25g
$148 2023-09-16
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027352-1g
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
90965-06-3 >95%
1g
¥40.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027352-5g
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
90965-06-3 >95%
5g
¥129.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027352-10g
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
90965-06-3 >95%
10g
¥257.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027352-25g
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
90965-06-3 >95%
25g
¥600.00 2025-04-12

Dimethyl (1-diazo-2-oxopropyl)phosphonate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ;  overnight, rt
Référence
Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line
Kalhor-Monfared, Shiva; Beauvineau, Claire; Scherman, Daniel; Girard, Christian, European Journal of Medicinal Chemistry, 2016, 122, 436-441

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ;  10 min, 0 °C; overnight, rt
Référence
Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines
Dirat, Olivier; Clipson, Alex; Elliott, Jason M.; Garrett, Sasha; Brian Jones, A.; et al, Tetrahedron Letters, 2006, 47(11), 1729-1731

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Tosyl azide Solvents: Acetonitrile ;  2 h, rt
Référence
(E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction
Dayoub, Wissam; Doutheau, Alain, Science China: Chemistry, 2010, 53(9), 1937-1945

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ;  30 min, 0 °C
Référence
Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes
Urbano, Antonio ; del Hoyo, Ana M.; Martinez-Carrion, Alicia; Carreno, M. Carmen, Organic Letters, 2019, 21(12), 4623-4627

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ;  2 h, 5 °C → rt
Référence
Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans
Christie, Steven D. R.; Davoile, Ryan J.; Elsegood, Mark R. J.; Fryatt, Ross; Jones, Raymond C. F.; et al, Chemical Communications (Cambridge, 2004, (21), 2474-2475

Méthode de production 6

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 10 min, 0 °C
Référence
Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B
Ghosh, Arun K.; Bischoff, Alexander; Cappiello, John, European Journal of Organic Chemistry, 2003, (5), 821-832

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  1,2-Dimethoxyethane ;  0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ;  1 h, 0 °C → rt
Référence
The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8
Chuh, Kelly N.; Batt, Anna R.; Zaro, Balyn W.; Darabedian, Narek; Marotta, Nicholas P.; et al, Journal of the American Chemical Society, 2017, 139(23), 7872-7885

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
Référence
One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization
Lv, Honggui; Shi, Jingjing; Wu, Bo; Guo, Yujuan; Huang, Junjun; et al, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058

Méthode de production 9

Conditions de réaction
1.1 Reagents: Tosyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 3 h, rt
Référence
Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines
Sun, Peng; Wu, Youzhi; Huang, Yue; Wu, Xiaoming; Xu, Jinyi; et al, Organic Chemistry Frontiers, 2016, 3(1), 91-95

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ;  16 h, 25 °C
Référence
Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation
Wu, Shiqi; Galan, Laura Abad; Roux, Margaux; Riobe, Francois; Le Guennic, Boris ; et al, Inorganic Chemistry, 2021, 60(21), 16194-16203

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ;  16 h, 25 °C
Référence
Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation
Wu, Shiqi; Galan, Laura Abad; Roux, Margaux; Riobe, Francois; Le Guennic, Boris; et al, ChemRxiv, 2021, 1, 1-10

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ;  overnight, rt
Référence
Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity
Wijtmans, Maikel; de Graaf, Chris; de Kloe, Gerdien; Istyastono, Enade P.; Smit, Judith; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ;  0 °C → rt; 3 h, rt
Référence
Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility
Nieman, James A.; Nair, Sajiv K.; Heasley, Steven E.; Schultz, Brenda L.; Zerth, Herbert M.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ;  2 h, rt
Référence
Cyclic peptide-polymer complexes and their self-assembly
Belanger, Dominique; Tong, Xia; Soumare, Sadia; Dory, Yves L.; Zhao, Yue, Chemistry - A European Journal, 2009, 15(17), 4428-4436

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Référence
Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems
Hruby, Samuel; Ulc, Jan; Cisarova, Ivana; Kotora, Martin, Catalysts, 2023, 13(5),

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Tosyl azide Solvents: Acetonitrile ;  rt → 0 °C; 3 h, rt
Référence
One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide
Quesada, Ernesto; Raw, Steven A.; Reid, Mark; Roman, Estelle; Taylor, Richard J. K., Tetrahedron, 2006, 62(28), 6673-6680

Méthode de production 17

Conditions de réaction
Référence
One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent
Quesada, Ernesto; Taylor, Richard J. K., Tetrahedron Letters, 2005, 46(38), 6473-6476

Méthode de production 18

Conditions de réaction
1.1 Reagents: Tosyl azide ,  Sodium hydride Solvents: Tetrahydrofuran
Référence
Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde
Mans, Daniel J., 2008, , 69(1),

Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ;  16 h, rt
Référence
Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant
Sarkar, Souvik ; Mayer Bridwell, Anne E.; Good, James A. D. ; Wang, Erin R.; McKee, Samuel R.; et al, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran
Référence
The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol
Cuellar, Rebecca A. D., 2008, , ,

Méthode de production 21

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ;  10 min, 0 °C
Référence
Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Cambeiro, Xacobe C.; Pericas, Miquel A., Advanced Synthesis & Catalysis, 2011, 353(1), 113-124

Méthode de production 22

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ;  0 °C; 16 h, 0 °C
Référence
Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles
Meloni, Fernanda; Brittain, William D. G.; Male, Louise; Le Duff, Cecile S.; Buckley, Benjamin R.; et al, ChemRxiv, 2021, 1, 1-28

Méthode de production 23

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
Référence
Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles
Du, Taiping; Du, Fei; Ning, Yanqiang; Peng, Yungui, Organic Letters, 2015, 17(5), 1308-1311

Méthode de production 24

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Hexane
Référence
Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds
Colombo, Francesco, 2010, , ,

Méthode de production 25

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
Référence
Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations
Miranda, Pedro O.; Carballo, Ruben M.; Ramirez, Miguel A.; Martin, Victor S.; Padron, Juan I., ARKIVOC (Gainesville, 2007, (4), 331-343

Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials

Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products

Dimethyl (1-diazo-2-oxopropyl)phosphonate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
Numéro de commande:A843684
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:00
Prix ($):316.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
Numéro de commande:LE26840621
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:59
Prix ($):discuss personally
Courriel:18501500038@163.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
A843684
Pureté:99%
Quantité:100g
Prix ($):316.0
Courriel
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
LE26840621
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête
Courriel